2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Description
This compound is a pyrrolidin-1-yl ethanone derivative featuring a 3-methoxyphenyl group and a 3-methoxypyrazin-2-yloxy substituent on the pyrrolidine ring. Its molecular formula is C₁₈H₂₁N₃O₄, with a molecular weight of 343.4 g/mol .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-1-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-14-5-3-4-13(10-14)11-16(22)21-9-6-15(12-21)25-18-17(24-2)19-7-8-20-18/h3-5,7-8,10,15H,6,9,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFCYUXUWLGCWOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2CCC(C2)OC3=NC=CN=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Methoxyphenyl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a methoxyphenyl group , a pyrrolidine ring , and a methoxypyrazine moiety , which contribute to its unique properties. The synthesis typically involves multiple steps, including the formation of intermediates through reactions such as the Grignard reaction and subsequent coupling with pyrrolidine derivatives.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The structure allows for binding at active sites, potentially modulating their activity. Research indicates that the compound may exhibit both antimicrobial and anticancer properties through these interactions.
Antimicrobial Activity
Studies have shown that derivatives of pyrrolidine compounds exhibit significant antimicrobial effects. For instance, various piperidine derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| 2-(3-Methoxyphenyl)-1-(pyrrolidinyl)ethanone | S. aureus | 0.0039 |
| 2-(3-Methoxyphenyl)-1-(pyrrolidinyl)ethanone | E. coli | 0.025 |
Anticancer Activity
The compound has also been explored for its anticancer potential. In vitro studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific pathways involved include modulation of signaling cascades associated with cancer cell survival.
Case Studies
A notable case study evaluated the effects of this compound in a murine model of colon cancer, where it exhibited significant tumor growth inhibition compared to control groups . The study highlighted its potential as a lead compound for further drug development targeting specific cancer types.
Comparative Analysis
When compared to similar compounds such as other piperidine derivatives, This compound shows enhanced biological activity due to the synergistic effects of its structural components.
| Compound Type | Activity Profile | Unique Features |
|---|---|---|
| Piperidine Derivatives | Moderate Antimicrobial | Lacks methoxypyrazine moiety |
| Methoxypyrazine Compounds | Limited Anticancer | Does not contain pyrrolidine ring |
| This Compound | High Antimicrobial & Anticancer | Unique combination enhances efficacy |
Comparison with Similar Compounds
Structural Analogs with Pyrazine/Pyridazine Substitutions
The following compounds share the pyrrolidin-1-yl ethanone backbone but differ in substituents on the heteroaromatic ring or aryl group:
Key Observations :
- The pyrazine/pyridazine substitution influences electronic properties and steric bulk. Pyrazine derivatives (e.g., the target compound) may exhibit stronger π-π stacking interactions compared to pyridazines .
- Chlorine or methyl substituents (e.g., in ) modulate lipophilicity and metabolic stability.
Analogs with Triazole or Pyrazole Moieties
Triazoloamide and pyrazole derivatives highlight alternative heterocyclic strategies:
Key Observations :
- Triazoloamides achieve high synthetic yields (87–96%), suggesting efficient click chemistry or cycloaddition routes. Their lower molecular weights (~250–300 g/mol) may improve bioavailability compared to bulkier pyrazine derivatives.
- Pyrazolines retain the 3-methoxyphenyl group but lack the pyrrolidin-1-yl ethanone motif, emphasizing the role of the ketone-pyrrolidine moiety in conformational flexibility.
Q & A
Q. What are the optimized synthetic routes for 2-(3-Methoxyphenyl)-1-(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
Pyrrolidine Functionalization : Reacting 3-hydroxypyrrolidine with 3-methoxypyrazin-2-yl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrrolidinyloxy intermediate .
Ketone Formation : Coupling the intermediate with 2-(3-methoxyphenyl)acetyl chloride via a Friedel-Crafts acylation, using Lewis acids like AlCl₃ in anhydrous dichloromethane .
- Critical Factors :
- Temperature control (<0°C during acylation to minimize side reactions).
- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient).
- Yield Optimization : Yields range from 45–60%, with impurities often arising from incomplete substitution; recrystallization in ethanol improves purity to >95% .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR identifies methoxy groups (δ 3.8–3.9 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm). Aromatic protons from the methoxyphenyl group appear as doublets (δ 6.7–7.2 ppm) .
- ¹³C NMR confirms carbonyl resonance (δ ~205 ppm) and quaternary carbons in the pyrazine ring .
- X-ray Crystallography : Resolves spatial conformation, revealing dihedral angles between the methoxyphenyl and pyrazine rings (e.g., 67.3° in analogous structures) .
- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]⁺: 385.1664) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across different assays (e.g., enzyme inhibition vs. cellular cytotoxicity)?
- Methodological Answer : Contradictions often arise from assay-specific variables:
- Experimental Design :
- Enzyme Assays : Use recombinant enzymes (e.g., kinase targets) with ATP concentrations standardized to physiological levels (1–2 mM) to avoid false inhibition .
- Cellular Assays : Account for membrane permeability by measuring intracellular compound concentrations via LC-MS. Adjust serum content (<5% FBS) to reduce protein binding artifacts .
- Data Normalization :
- Express bioactivity as % inhibition relative to positive controls (e.g., staurosporine for kinases).
- Use IC₅₀ values corrected for cytotoxicity (e.g., MTT assay on HEK293 cells) to distinguish target-specific effects .
Q. What computational strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrazine and pyrrolidine moieties?
- Methodological Answer :
- Molecular Docking :
- Dock the compound into homology models of target proteins (e.g., kinases) using AutoDock Vina. Prioritize poses with hydrogen bonds between the pyrazine’s methoxy group and conserved residues (e.g., Asp86 in PKA) .
- QSAR Modeling :
- Train models on derivatives with varied substituents (e.g., replacing methoxy with ethoxy). Descriptors like topological polar surface area (TPSA) and logP correlate with membrane permeability (optimal TPSA: <90 Ų; logP: 2–4) .
- MD Simulations :
- Simulate binding stability (50 ns trajectories) to identify critical interactions, such as pyrrolidine oxygen forming water-mediated H-bonds .
Methodological Challenges & Solutions
Q. How can low yields in the final coupling step be addressed?
- Troubleshooting Guide :
Q. What analytical methods validate purity for pharmacological studies?
- Protocol :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
